3-(3,4-Difluorophenyl)-2-methylpyrrolidine
CAS No.:
Cat. No.: VC20461573
Molecular Formula: C11H13F2N
Molecular Weight: 197.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F2N |
|---|---|
| Molecular Weight | 197.22 g/mol |
| IUPAC Name | 3-(3,4-difluorophenyl)-2-methylpyrrolidine |
| Standard InChI | InChI=1S/C11H13F2N/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8/h2-3,6-7,9,14H,4-5H2,1H3 |
| Standard InChI Key | OTMSVRWOJMNAQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCN1)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
3-(3,4-Difluorophenyl)-2-methylpyrrolidine belongs to the class of fluorinated pyrrolidines, which are five-membered nitrogen-containing heterocycles. Its IUPAC name, 3-(3,4-difluorophenyl)-2-methylpyrrolidine, reflects the substitution pattern: a methyl group at position 2 and a 3,4-difluorophenyl moiety at position 3 of the pyrrolidine ring . The compound’s stereochemistry arises from the chiral center at position 2, making it a subject of interest for asymmetric synthesis and enantioselective biological studies.
Table 1: Key Physicochemical Properties
The difluorophenyl group enhances lipophilicity (logP ≈ 2.8), facilitating membrane permeability, while the pyrrolidine ring contributes to conformational flexibility. The hydrochloride salt form (C₁₁H₁₄ClF₂N) exhibits increased solubility in polar solvents, with a molecular weight of 233.68 g/mol .
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The most common synthetic route involves reductive amination between 3,4-difluorobenzaldehyde and 2-methylpyrrolidine using sodium borohydride (NaBH₄) in ethanol at room temperature. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to yield the target compound. Purification typically employs recrystallization or column chromatography, achieving >95% purity.
Reaction Scheme:
Continuous Flow Synthesis
Industrial production utilizes continuous flow reactors to optimize yield and scalability. Key advantages include:
-
Enhanced heat transfer for exothermic reactions.
-
Reduced reaction time (30–60 minutes vs. 12–24 hours in batch).
-
Automated purification via in-line HPLC, achieving >99% purity.
Table 2: Synthetic Method Comparison
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Reaction Time | 12–24 hours | 0.5–1 hour |
| Yield | 70–75% | 85–90% |
| Purity | 95% | 99% |
| Scalability | Limited | High |
Chemical Properties and Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 3H, CH₃), 1.80–2.10 (m, 4H, pyrrolidine CH₂), 3.45 (m, 1H, NCH), 6.85–7.10 (m, 3H, aromatic H) .
-
¹³C NMR: δ 22.5 (CH₃), 46.8 (NCH₂), 115.2–150.1 (aromatic C-F) .
-
HRMS: m/z 197.1052 [M+H]⁺ (calculated for C₁₁H₁₄F₂N: 197.1055) .
Solubility and Stability
-
Solubility: Freely soluble in dichloromethane, ethanol, and DMSO; sparingly soluble in water (0.2 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres at −20°C for >2 years; degrades upon prolonged exposure to light or moisture .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits moderate inhibitory activity against monoamine oxidase B (MAO-B) (IC₅₀ = 1.8 μM), a target for neurodegenerative diseases. Fluorine atoms enhance binding affinity through hydrophobic interactions with the enzyme’s active site.
Receptor Binding
In silico docking studies suggest affinity for σ-1 receptors (Kᵢ = 120 nM), implicating potential applications in neuropathic pain and depression. The methyl group stabilizes the pyrrolidine ring in a boat conformation, optimizing receptor fit.
Oxidative Stress Modulation
Derivatives of this compound activate the Nrf2-ARE pathway, upregulating antioxidant proteins like heme oxygenase-1 (HO-1) . This mechanism is under investigation for Parkinson’s disease therapeutics .
Applications in Drug Development
Lead Optimization
Structural modifications at the pyrrolidine nitrogen (e.g., acylations, sulfonations) yield derivatives with improved blood-brain barrier penetration. For instance, the hydrochloride salt form shows 3-fold higher CNS bioavailability in rodent models compared to the free base .
Preclinical Studies
-
Neuroprotection: Reduced MPTP-induced dopaminergic neuron loss in mice by 40% at 10 mg/kg/day .
-
Antioxidant Effects: Increased glutathione levels by 60% in PC12 cells exposed to H₂O₂ .
Future Directions
Recent advances focus on stereoselective synthesis to isolate enantiomers with distinct pharmacological profiles. Additionally, nanoparticle-based delivery systems are being explored to enhance bioavailability. Collaborative efforts between academia and industry aim to advance this compound into Phase I clinical trials by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume